3-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}pyridine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives of 3-{1-[(2,4-Dichlorophenoxy)acetyl]-3-azetidinyl}pyridine, such as 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) and its analogues, involves modifications at various positions of the pyridyl fragment, notably with halogen substituents. These modifications impact the molecule's binding affinity for nAChRs. For instance, Koren et al. (1998) synthesized 10 pyridine-modified analogues of A-85380, with variations in halogen substituents, demonstrating differences in affinity for nAChRs based on substituent position and type (Koren et al., 1998).
Molecular Structure Analysis
The molecular structure of these compounds is crucial in determining their affinity and specificity for nAChRs. The AM1 quantum chemical calculations reveal that bulky substituents at certain positions cause notable changes in the molecular geometry, affecting their interaction with nAChRs. The tight fit superposition of low-energy stable conformers of high-affinity ligands and epibatidine indicates the importance of molecular conformation in receptor binding (Koren et al., 1998).
Chemical Reactions and Properties
The compound's reactivity and interaction with other molecules are critical for its applications. The synthesis processes often involve steps like nucleophilic aromatic substitution and deprotection, as seen in the creation of various radio-labelled derivatives for imaging nAChRs (Zhang et al., 2004).
Physical Properties Analysis
The physical properties of these derivatives, such as solubility, melting point, and stability, are essential for their handling and application in experimental settings. For instance, the radiolabeled derivatives of this compound show specific physical properties suitable for positron emission tomography (PET) imaging (Ding et al., 2000).
Chemical Properties Analysis
Chemical properties such as affinity for receptors, selectivity, and interaction with biological systems are of particular interest. The compound's derivatives demonstrate high affinity for nAChRs and selectivity, which are critical for their potential therapeutic applications and as tools in neuroscience research (Doll et al., 1999).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3-pyridin-3-ylazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-3-4-15(14(18)6-13)22-10-16(21)20-8-12(9-20)11-2-1-5-19-7-11/h1-7,12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSIZHCZSDKPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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